A Technical Guide to L-Octanoylcarnitine-d3 as a Biomarker for Metabolic Disease
A Technical Guide to L-Octanoylcarnitine-d3 as a Biomarker for Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Octanoylcarnitine is a medium-chain acylcarnitine, an ester of L-carnitine and octanoic acid. It is a critical intermediate in mitochondrial fatty acid β-oxidation (FAO). Acylcarnitines are formed to facilitate the transport of fatty acids across the inner mitochondrial membrane, a rate-limiting step in their catabolism for energy production.[1][2][3] When FAO is impaired due to genetic defects or metabolic dysfunction, specific acylcarnitines, including L-Octanoylcarnitine, accumulate in tissues and circulation.[4] This accumulation makes them valuable biomarkers for diagnosing and monitoring various metabolic diseases.
L-Octanoylcarnitine-d3 is a stable isotope-labeled form of L-Octanoylcarnitine, where three hydrogen atoms on the N-methyl group are replaced with deuterium.[5][6] Due to its chemical identity with the endogenous analyte but different mass, it is the ideal internal standard for quantification by mass spectrometry. Its use in stable isotope dilution assays allows for highly accurate and precise measurement, correcting for variations in sample preparation and instrument response.[7][8][9] This guide provides an in-depth overview of L-Octanoylcarnitine's role as a biomarker, quantitative data, and the analytical methods for its detection.
Biochemical Role and Pathophysiology
L-carnitine and its acyl esters are essential for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[10][11] The process involves a series of enzymatic steps known as the carnitine shuttle. A disruption in this pathway, particularly a deficiency in the medium-chain acyl-CoA dehydrogenase (MCAD) enzyme, leads to the buildup of medium-chain acyl-CoAs, which are then converted to their corresponding acylcarnitines, such as L-Octanoylcarnitine.[9][12] This accumulation is the biochemical hallmark of MCAD deficiency and is also observed in other conditions of metabolic stress where fatty acid oxidation is mismatched with the cell's energy demands.[13]
L-Octanoylcarnitine as a Biomarker in Metabolic Diseases
Elevated levels of L-Octanoylcarnitine are a primary diagnostic marker for certain inborn errors of metabolism and a secondary or associative biomarker in several other complex metabolic diseases.
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
MCADD is the most common inherited disorder of fatty acid oxidation. It is caused by mutations in the ACADM gene, leading to a dysfunctional MCAD enzyme.[14] The resulting block in the β-oxidation of medium-chain fatty acids causes a significant accumulation of L-Octanoylcarnitine (C8).[9][12] Newborn screening programs worldwide use the measurement of C8 in dried blood spots by tandem mass spectrometry to detect MCADD presymptomatically.[9][12] Early detection and dietary management can prevent life-threatening metabolic crises.[12]
Cardiovascular Disease (CVD)
Studies have linked elevated levels of medium-chain acylcarnitines, including L-Octanoylcarnitine, with adverse cardiovascular outcomes. This association may stem from incomplete fatty acid oxidation in the heart, which leads to the accumulation of potentially toxic lipid intermediates, mitochondrial dysfunction, and cellular stress.[13] Specifically, octanoylcarnitine (B1202733) has been associated with cardiovascular mortality and reduced heart function.[13]
Type 2 Diabetes (T2D) and Insulin (B600854) Resistance
Dysregulated fatty acid metabolism is a key feature in the development of insulin resistance and T2D.[15][16] An overload of fatty acids can overwhelm the oxidative capacity of mitochondria, leading to an accumulation of acylcarnitines.[17] Increased levels of short- and medium-chain acylcarnitines have been observed in individuals with insulin resistance and T2D, suggesting that L-Octanoylcarnitine may serve as a biomarker for mitochondrial stress and metabolic inflexibility in these conditions.[17][18]
Non-alcoholic Fatty Liver Disease (NAFLD)
NAFLD is characterized by the accumulation of fat in the liver, which is closely linked to insulin resistance and mitochondrial dysfunction.[10][19] A reduced capacity for hepatic fatty acid oxidation is a key pathogenic factor.[11] While direct quantitative data for L-Octanoylcarnitine in NAFLD is emerging, the underlying mechanism of impaired β-oxidation suggests that acylcarnitine profiles are altered. L-carnitine supplementation has been shown to improve liver function markers in NAFLD patients, highlighting the importance of this pathway.[20][21]
Quantitative Data
The concentration of L-Octanoylcarnitine is a key diagnostic parameter. The tables below summarize typical concentrations found in various populations and disease states.
Table 1: Plasma/Blood Spot L-Octanoylcarnitine (C8) Concentrations in Healthy vs. MCADD Patients
| Population | Matrix | C8 Concentration (µmol/L) | Source |
| Healthy Newborns | Dried Blood Spot | < 0.22 | [9][12] |
| MCADD Newborns (<3 days) | Dried Blood Spot | Median: 8.4 (Range: 3.1 - 28.3) | [9][12] |
| MCADD Patients (8 days - 7 yrs) | Dried Blood Spot | Median: 1.57 (Range: 0.33 - 4.4) | [9][12] |
| MCADD Patients (General) | Plasma | Average: 4.8 ± 4.1 | [14] |
| MCADD Patient Example 1 | Plasma | 2.19 (Reference: ≤0.5) | [22] |
| MCADD Patient Example 2 | Plasma | 7.51 (Reference: ≤0.5) | [22] |
Table 2: Reference Ranges for Plasma L-Octanoylcarnitine (C8) in a Healthy Population
| Age Group | C8 Concentration (nmol/mL or µmol/L) | Source |
| ≤ 7 days | < 0.19 | [23] |
| 8 days - 7 years | < 0.45 | [23] |
| ≥ 8 years | < 0.78 | [23] |
Experimental Protocols for Quantification
The gold standard for the quantification of L-Octanoylcarnitine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, L-Octanoylcarnitine-d3, is critical for accuracy.
General Workflow
The analytical process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Methodologies
1. Sample Preparation (from Urine) [7]
-
Thawing & Centrifugation: Thaw frozen urine samples at 4°C. Centrifuge a 30 µL aliquot at 10,300 x g for 10 minutes.
-
Dilution: Take 20 µL of the supernatant.
-
Internal Standard Spiking: Add 65 µL of water, 5 µL of acetonitrile, and 10 µL of an internal standard mixture containing a known concentration of L-Octanoylcarnitine-d3.
-
Injection: The sample is now ready for LC-MS/MS analysis.
2. Sample Preparation with Derivatization (from Plasma/Tissue) [24]
-
Homogenization & Extraction: Homogenize tissue samples or use plasma directly. Perform protein precipitation and extraction using an organic solvent (e.g., acetonitrile).
-
Internal Standard Spiking: Add the internal standard (L-Octanoylcarnitine-d3) to the supernatant before drying the samples under vacuum.
-
Butylation (Derivatization): Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried sample. Incubate at 60°C for 20 minutes.
-
Evaporation & Reconstitution: Evaporate the sample to dryness and reconstitute in a methanol/water solution for injection.
3. Liquid Chromatography Conditions [24]
-
Column: A reverse-phase column such as a Zorbax Eclipse XDB-C18 (150 mm length, 3.0 mm internal diameter, 3.5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid and 2.5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile.
-
Gradient Elution: A typical gradient runs from a high aqueous content to a high organic content over approximately 15-20 minutes to separate the various acylcarnitines.
-
Flow Rate: Approximately 0.5 mL/min.
4. Tandem Mass Spectrometry (MS/MS) Conditions [1][7]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
L-Octanoylcarnitine (C8): The precursor ion is the protonated molecule [M+H]⁺. Common product ions result from the neutral loss of trimethylamine (B31210) or the characteristic carnitine fragment at m/z 85.
-
L-Octanoylcarnitine-d3: The precursor ion will be 3 Daltons higher than the unlabeled analyte. The fragmentation pattern is similar, allowing for parallel monitoring. For example, one analysis monitored the transition for the 3NPH-derivatized d3-octanoylcarnitine at m/z 426.47.[1]
-
Conclusion
L-Octanoylcarnitine is a clinically validated and essential biomarker for the diagnosis of MCAD deficiency and shows significant promise as an indicator of mitochondrial dysfunction in more common metabolic diseases, including cardiovascular disease, type 2 diabetes, and NAFLD. The accurate quantification of L-Octanoylcarnitine, enabled by stable isotope dilution methods using L-Octanoylcarnitine-d3 and LC-MS/MS, provides a powerful tool for newborn screening, clinical diagnosis, and metabolic research. Further investigation into the precise role and concentration changes of L-Octanoylcarnitine in complex diseases will be crucial for developing novel diagnostic strategies and therapeutic interventions aimed at improving mitochondrial health and metabolic flexibility.
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